molecular formula C27H27NO B590280 (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-20-1

(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B590280
CAS No.: 914458-20-1
M. Wt: 381.5 g/mol
InChI Key: FRMYAMAGHYHNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH-147 is an analgesic drug used in scientific research. It acts as a cannabinoid agonist at both the CB1 and CB2 receptors. The compound was named after the renowned professor of organic chemistry, John W. Huffman .

Mechanism of Action

Target of Action

The primary targets of (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as JWH-147, are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

JWH-147 acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has a somewhat higher affinity for the CB2 receptor, with a Ki of 7.1 nM at CB2 compared to 11.0 nM at CB1 . This interaction with the cannabinoid receptors triggers a series of cellular responses, leading to the compound’s effects .

Biochemical Pathways

As a cannabinoid agonist, it is likely to influence the endocannabinoid system’s pathways . For instance, it may affect the AMPK pathway in the liver, inhibiting the downstream target ACC1 via phosphorylation . ACC1 is responsible for the conversion of acetyl-CoA into malonyl-CoA, the precursor of free fatty acids .

Pharmacokinetics

As a synthetic cannabinoid, it is expected to have a high affinity for cannabinoid receptors, suggesting good bioavailability

Result of Action

As a cannabinoid agonist, it is known to have analgesic effects, which are likely due to its interaction with the cb1 and cb2 receptors . Other effects may include changes in mood and cognition, although these are less well-studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like JWH-147. Factors such as temperature, light, and pollution could potentially affect the compound’s stability and efficacy . Additionally, the compound’s action could be influenced by the individual’s physiological state, including factors like age, health status, and genetic makeup . .

Preparation Methods

The synthetic routes for JWH-147 have not been widely documented. it is known to have a high affinity for both the central CB1 receptor (Ki = 11 nM) and the peripheral CB2 receptor (Ki = 7.1 nM) . Industrial production methods are not well-established, as JWH-147 is primarily used for research purposes.

Chemical Reactions Analysis

JWH-147 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions for these reactions remain scarce in the literature. Major products formed from these reactions are also not extensively studied.

Scientific Research Applications

JWH-147 finds applications in several scientific fields:

    Chemistry: Researchers study its interactions with cannabinoid receptors to understand their binding mechanisms.

    Biology: Investigations explore its impact on cellular processes and signaling pathways.

    Medicine: Although not approved for medical use, JWH-147’s analgesic properties make it relevant for pain management research.

    Industry: Its potential as a therapeutic agent drives interest in drug development.

Comparison with Similar Compounds

JWH-147 stands out due to its dual CB1 and CB2 receptor affinity. Similar compounds include other synthetic cannabinoids like JWH-030 and JWH-307.

Properties

IUPAC Name

(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMYAMAGHYHNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658823
Record name (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-20-1
Record name 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914458-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.